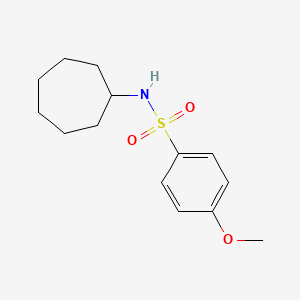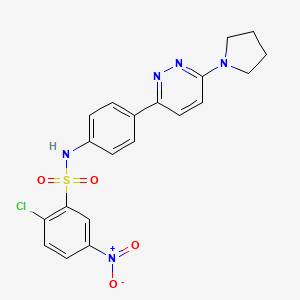
2-chloro-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Design and Discovery
The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s widely used to obtain biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The presence of the pyrrolidine ring can lead to novel drug candidates with target selectivity and diverse biological profiles.
Pharmacokinetics: ADME/Tox Studies
The structural features of this compound, such as the sulfonamide group and the nitro group, can significantly influence its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. These characteristics are crucial for the development of new pharmaceuticals with optimal drug-like properties .
Biochemistry: Enzyme Inhibition
Compounds containing the pyrrolidine ring have been shown to exhibit enzyme inhibitory activity. This can be particularly useful in the study of diseases where enzyme regulation plays a critical role. The compound’s ability to bind to specific enzymes can be harnessed to modulate biological pathways .
Structural Biology: Protein-Ligand Interactions
The compound’s molecular structure allows it to interact with proteins in a highly specific manner. This specificity can be utilized in structural biology to study protein-ligand interactions, which are fundamental to understanding cellular processes and developing targeted therapies .
Organic Chemistry: Synthesis of Heterocyclic Compounds
The chloro and nitro groups present in the compound make it a valuable intermediate in the synthesis of various heterocyclic compounds. These groups can undergo different chemical reactions, providing a pathway to synthesize new molecules with potential biological activity .
Chemical Biology: Probing Cellular Mechanisms
Due to its structural complexity, this compound can be used as a chemical probe to dissect cellular mechanisms. It can help in identifying the role of different cellular components and understanding the intricate web of cellular signaling .
Neuropharmacology: Central Nervous System Studies
The pyrrolidine moiety is often associated with compounds that have central nervous system (CNS) activity. Research into this compound’s effects on the CNS could lead to insights into the treatment of neurological disorders .
Toxicology: Safety and Risk Assessment
The nitro group in particular is a functional group of interest in toxicological studies. This compound can be used to assess the safety and risks associated with the use of nitro-containing drugs, which is vital for regulatory approval .
Propiedades
IUPAC Name |
2-chloro-5-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O4S/c21-17-8-7-16(26(27)28)13-19(17)31(29,30)24-15-5-3-14(4-6-15)18-9-10-20(23-22-18)25-11-1-2-12-25/h3-10,13,24H,1-2,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKRTHSHHUBVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

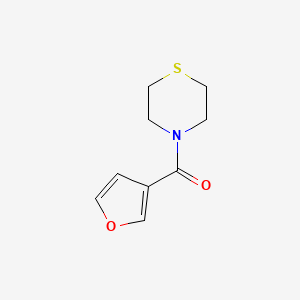
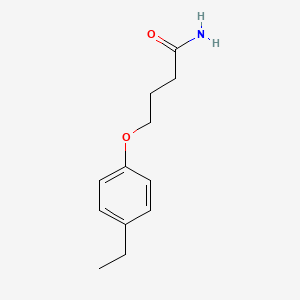
![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2604552.png)
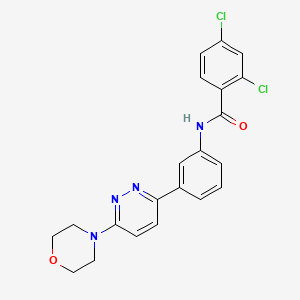
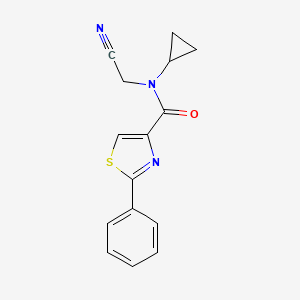

![2-amino-4-(2,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2604559.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
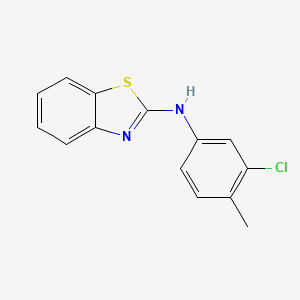

![N'-[5-(3,4-dimethylanilino)-1H-1,2,4-triazol-3-yl]-N-hydroxymethanimidamide](/img/structure/B2604568.png)
![(3R)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2604569.png)
